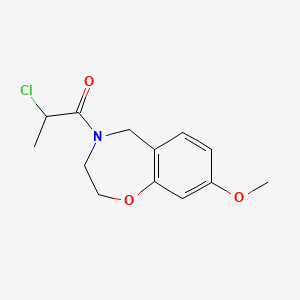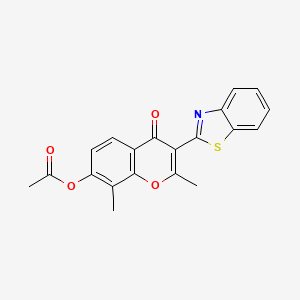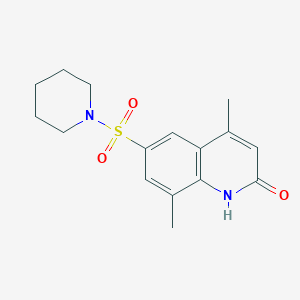![molecular formula C19H31ClN2O B2633785 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418713-52-5](/img/structure/B2633785.png)
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of amine, which are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . Amines are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to nitrogen .
Molecular Structure Analysis
The molecular structure of amines is characterized by the presence of a nitrogen atom, which can form three bonds with a single lone pair. The classification of amines (primary, secondary, tertiary) depends on the number of alkyl groups bonded to the nitrogen atom .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions with carbonyl compounds .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds. They are also usually polar and can participate in dipole-dipole interactions .Scientific Research Applications
Spectroscopic Characterization and Crystal Structures of Cathinone Derivatives A study focused on the spectroscopic characterization and crystal structures of cathinone derivatives, providing insights into their identification and purity. This type of research is crucial for the development of analytical methods in forensic toxicology and pharmaceutical analysis (Kuś et al., 2016).
Hydrogen Bonding in Anticonvulsant Enaminones Investigation into the hydrogen bonding and crystal structures of anticonvulsant enaminones demonstrates the importance of structural analysis in understanding the pharmacological properties of therapeutic agents (Kubicki et al., 2000).
Reactivity of Chloroacetylated β-Enamino Compounds This study explores the reactivity of chloroacetylated β-enamino compounds, leading to the synthesis of heterocycles. Such research underlines the role of organic synthesis in creating novel compounds with potential applications in drug development and material science (Braibante et al., 2002).
Synthesis and Antimicrobial Activity of Schiff Bases Research on the synthesis and characterization of new Schiff bases with potential antimicrobial activity showcases the application of organic compounds in developing new therapeutic agents (Arora et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.ClH/c1-14(2)15-7-9-16(10-8-15)17(20)13-21-18(22)19(3)11-5-4-6-12-19;/h7-10,14,17H,4-6,11-13,20H2,1-3H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCAICKTTNXJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2(CCCCC2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetic acid](/img/structure/B2633702.png)
![N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine](/img/structure/B2633705.png)
![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2633706.png)
![3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2633708.png)
![5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2633710.png)
![methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2633712.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2633713.png)


![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B2633716.png)

![ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2633718.png)
![1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2633720.png)
![3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2633724.png)